molecular formula C27H23N3O3S2 B375126 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 379236-18-7

2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B375126
CAS No.: 379236-18-7
M. Wt: 501.6g/mol
InChI Key: TWPGNWQZYCCDBJ-UHFFFAOYSA-N
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Description

2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thienopyrimidine derivative with potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on recent research findings.

  • Molecular Formula : C25H18ClN3O3S
  • Molecular Weight : 508.01 g/mol
  • CAS Number : 379236-32-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thienopyrimidine core and subsequent functionalization with furan and phenethyl groups. The detailed synthetic route often employs various organic reactions including condensation and cyclization techniques.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antiproliferative effects in various cancer cell lines. For instance, compounds with similar structures have shown moderate to strong antiproliferative activity in leukemia cell lines, suggesting that the thienopyrimidine scaffold may enhance cytotoxicity through specific interactions with cellular targets.

  • Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest. For example, compounds containing electron-donating groups at specific positions have been shown to enhance cytotoxic effects significantly .
  • Case Study : A study involving a series of thienopyrimidine derivatives found that those with furan moieties displayed improved activity against human leukemia cells when compared to traditional chemotherapeutics. The mechanism was attributed to enhanced binding affinity to kinase targets involved in cell proliferation .

Antibacterial Activity

The compound has also been tested for antibacterial properties against various strains, including resistant strains like MRSA.

  • Comparative Efficacy : In vitro studies indicated that it exhibited better antibacterial potency than standard antibiotics such as ampicillin against multiple bacterial strains .
  • Mechanism : The antibacterial action is thought to be mediated through inhibition of bacterial kinases and disruption of cell wall synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

  • Activity Spectrum : It demonstrated a higher degree of antifungal potency compared to reference drugs like bifonazole and ketoconazole, indicating its potential as a broad-spectrum antifungal agent .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity Type Target Organism/Cell Line Efficacy Mechanism
AnticancerHuman leukemia cellsModerate to strong antiproliferative effectsInduction of apoptosis, kinase inhibition
AntibacterialMRSA, E. coliMore potent than ampicillinKinase inhibition
AntifungalVarious fungal strainsHigher efficacy than bifonazole and ketoconazoleDisruption of cell wall synthesis

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-18-12-13-22(33-18)21-16-34-25-24(21)26(32)30(20-10-6-3-7-11-20)27(29-25)35-17-23(31)28-15-14-19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPGNWQZYCCDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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